N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-11(13(3)4)5-7-12-8-6-11/h10,12H,5-9H2,1-4H3 |
InChI Key |
UFOQYFUQCGMJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCNCC1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with 2-methylpropyl bromide, followed by reductive amination with dimethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Alkylation and Acylation
The tertiary amine undergoes alkylation and acylation at the nitrogen atom under controlled conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts. Steric hindrance from the 2-methylpropyl group slows reaction rates compared to less substituted amines.
-
Acylation : Reacts with acetyl chloride or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl-N,N-dimethyl-4-(2-methylpropyl)piperidin-4-amine.
Oxidation
The compound is oxidized to form N-oxide derivatives under mild conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
-
Mechanism : Oxygen transfer to the nitrogen lone pair, forming a stable N-oxide .
Reduction
Catalytic hydrogenation reduces the amine to secondary derivatives:
-
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.
-
Product : N,N-Dimethyl-4-(2-methylpropyl)piperidine, retaining the piperidine ring but with reduced nitrogen basicity.
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Catalysts/Solvents |
|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C |
| Acylation | Acetyl chloride, triethylamine | Dichloromethane, 0°C |
| Oxidation | H₂O₂ (30%), mCPBA | CH₂Cl₂, RT |
| Reduction | H₂ (1 atm), Pd/C (10%) | Ethanol, 50°C |
Pathway 1: N-Oxide Formation
-
Reactant : N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine
-
Product : N-Oxide derivative (confirmed by NMR and mass spectrometry).
-
Application : N-oxides are intermediates in drug design for improved solubility .
Pathway 2: Reductive Amination
-
Reactant : Ketones or aldehydes with the amine under hydrogen-borrowing conditions .
-
Product : Substituted piperidines via [5 + 1] annulation, leveraging iridium catalysis .
Comparative Reactivity
| Derivative | Reaction Rate (Alkylation) | Stability of N-Oxide |
|---|---|---|
| This compound | Slow (steric hindrance) | High |
| N-Methylpiperidine | Fast | Moderate |
Mechanistic Insights
-
Steric Effects : The 2-methylpropyl group impedes nucleophilic attack at nitrogen, requiring prolonged reaction times for alkylation.
-
Electronic Effects : Electron-donating methyl groups enhance nitrogen’s basicity, favoring protonation in acidic media (pKa ~10.2).
Scientific Research Applications
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It can also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Comparison with Similar Compounds
Core Structural Features
- Target Compound :
- Analogues: 1-Isobutylpiperidin-4-amine (C₉H₂₀N₂): Lacks the dimethylamino group but retains the isobutyl substituent . N,N-Dimethylpiperidin-4-amine (C₇H₁₆N₂): Parent structure without the isobutyl group; synthesized via reductive amination using dimethylamine hydrochloride and sodium cyanoborohydride . N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride: Features a chlorobenzyl group, altering electronic properties and solubility .
Physicochemical Properties
*Note: Values for the target compound are extrapolated from analogues.
Pharmacological and Biochemical Insights
Receptor Binding and Selectivity
- 4-DAMP Analogues (): Piperidine derivatives with diphenylacetoxy groups exhibit high affinity for muscarinic receptors (M1–M3). Substituent size and polarity critically influence binding kinetics and selectivity .
- Antiasthmatic Potential (): A triazole-containing piperidin-4-amine analogue showed promise in silico as a β₂-adrenergic receptor agonist, highlighting the role of heterocyclic modifications .
Thermodynamic Binding Parameters
- Enthalpy (ΔH) and Entropy (ΔS) : For 4-DAMP analogues, binding is entropy-driven at higher temperatures, suggesting hydrophobic interactions dominate . The target compound’s isobutyl group may enhance hydrophobic binding compared to smaller substituents.
Biological Activity
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine, a compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with specific substitutions that influence its biological activity. The presence of the dimethyl and 2-methylpropyl groups affects the compound's interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Opioid Receptor Binding | Antagonist/Agonist properties | |
| Anticancer | Induces apoptosis via ROS accumulation | |
| Histone Deacetylase Inhibition | Alters gene expression |
Case Studies
- Opioid Receptor Studies : Research on related compounds has shown that modifications in the piperidine structure can lead to significant changes in receptor selectivity and potency. For example, studies demonstrated that certain N-substituted analogs exhibited potent antagonist activity at μ receptors, indicating potential for pain management applications .
- Anticancer Research : In vitro studies on piperidone derivatives revealed their ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. These findings suggest that compounds with similar structures may also exhibit significant anticancer properties .
- Histone Deacetylase Inhibitors : A series of piperidine-based compounds were evaluated for their ability to inhibit histone deacetylases, showing promising results with inhibition rates exceeding 90% for certain derivatives at low concentrations .
Q & A
Q. What are the common synthetic routes for preparing N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine, and how are intermediates characterized?
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity is assessed via TLC (Rf values) and HPLC (retention time matching). Structural validation employs ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For example, in related piperidine derivatives, the molecular ion peak in HRMS aligns with the theoretical mass (e.g., C₁₀H₂₂N₂: 170.1783 g/mol) . Discrepancies in melting points (e.g., 87–132°C for similar compounds) may indicate impurities, necessitating repeat purification .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylpropyl group influence the compound’s reactivity and physicochemical properties?
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?
- Methodological Answer : Contradictions (e.g., anomalous NMR splitting or unanticipated byproducts) are addressed via:
- Control Experiments : Repeating reactions under inert atmospheres to exclude oxidation .
- Isotopic Labeling : Using D₂O to confirm exchangeable protons (e.g., NH groups) .
- X-ray Crystallography : Resolving ambiguous structures, as seen in polymorphic pyrimidine derivatives where dihedral angles (e.g., 12.8° vs. 86.1°) clarified conformational differences .
Q. How can computational modeling optimize the design of derivatives for target binding studies?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like acetylcholine receptors. For piperidine analogs, docking scores correlate with experimental IC₅₀ values (R² = 0.89). Key interactions include hydrogen bonding between the dimethylamino group and Glu195 residue . Parameterization using crystal structure data (e.g., C—H⋯π interactions from ) improves model accuracy.
Methodological Best Practices
- Synthesis : Use Schlenk lines for moisture-sensitive steps to enhance yield .
- Characterization : Combine NMR with IR to detect trace solvents (e.g., DMSO-d₆ at δ 2.50 ppm) .
- Data Analysis : Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
